Methyl propiolate
Overview
Description
Methyl propiolate is an organic compound with the chemical formula HC₂CO₂CH₃. It is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid. This compound is a colorless liquid that is miscible with organic solvents and is known for its electrophilic alkyne group, making it a valuable reagent and building block in organic synthesis .
Mechanism of Action
Target of Action
Methyl propiolate is primarily used as a reagent and building block in the synthesis of other organic compounds . It is known to interact with various targets, including uridines and thymidines, where it acts as an N-3 protecting reagent .
Mode of Action
The compound exploits the electrophilicity of the alkyne group, which allows it to participate in various reactions . For instance, it can act as a thiol derivatizing agent in capillary electrophoresis .
Biochemical Pathways
For example, it has been used in the synthesis of polysubstituted 3-arylaminoacrylate and tetrahydropyrimidin-2-one derivatives .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its chemical properties, such as being a colorless liquid that is miscible with organic solvents , suggest that it may have good bioavailability.
Result of Action
The primary result of this compound’s action is the synthesis of other organic compounds. Its use as a reagent allows for the creation of a wide range of compounds, including polysubstituted 3-arylaminoacrylate and tetrahydropyrimidin-2-one derivatives .
Biochemical Analysis
Biochemical Properties
Methyl propiolate is a versatile reagent used in the synthesis of various organic compounds
Cellular Effects
As a reagent and building block for the synthesis of other organic compounds, it may indirectly influence cellular processes through the compounds it helps synthesize .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a reagent in the synthesis of other organic compounds . It exploits the electrophilicity of the alkyne group, which allows it to participate in various chemical reactions .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be a stable compound under normal conditions .
Metabolic Pathways
As a reagent, it is primarily used in the synthesis of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl propiolate can be synthesized through the esterification of propiolic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Fractional distillation is commonly used to purify the compound .
Types of Reactions:
Addition Reactions: this compound undergoes nucleophilic addition reactions due to the electrophilic nature of its alkyne group. Common nucleophiles include amines and alcohols.
Cycloaddition Reactions: It participates in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions where the alkyne hydrogen is replaced by other groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Lewis acids like iron(III) chloride for cycloaddition reactions.
Solvents: Organic solvents such as ethanol and chloroform.
Major Products:
Aminoacrylates: Formed from the addition of amines.
Tetrahydropyrimidin-2-ones: Resulting from cycloaddition reactions with aldehydes and urea.
Scientific Research Applications
Methyl propiolate is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including polysubstituted 3-arylaminoacrylates and tetrahydropyrimidin-2-ones.
Biology: It serves as a thiol derivatizing agent in capillary electrophoresis, aiding in the analysis of biological samples.
Medicine: The compound is explored for its potential in drug synthesis and development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl Propiolate: Similar in structure but with an ethyl group instead of a methyl group.
Propiolic Acid: The parent acid of methyl propiolate.
Methyl Phenylpropiolate: Contains a phenyl group attached to the alkyne carbon.
Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. Its electrophilic alkyne group makes it a valuable building block for creating a wide range of compounds, distinguishing it from other similar esters .
Properties
IUPAC Name |
methyl prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAKHNTVDGLIRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27342-21-8 | |
Record name | 2-Propynoic acid, methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27342-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60238923 | |
Record name | Propiolic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922-67-8 | |
Record name | Methyl propiolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=922-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl propynoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL PROPIOLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propiolic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl propiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PROPYNOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T88NXO102K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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